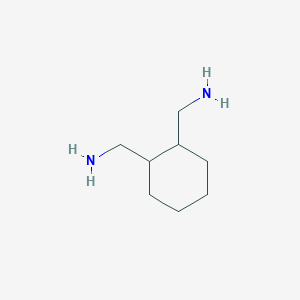

1,2-Di(aminomethyl)cyclohexane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-(aminomethyl)cyclohexyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYVWDMHYNGVGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ligand Metal Cooperation:as Seen in the Mechanism of Asymmetric Hydrogenation, the Cooperation Between the Metal Center and the Diamine Ligand is a Key Design Principle.acs.orgthe Ligand is Not Merely a Spectator but Actively Participates in the Catalytic Cycle, for Example, by Providing a Proton in the Rate Determining Step. Designing Ligands That Can Effectively Cooperate with the Metal Center is a Powerful Strategy for Developing Highly Efficient Catalysts.

A summary of key design considerations is presented in the table below:

| Design Principle | Influence on Catalyst Performance | Example |

| Ligand Backbone Stereochemistry | Determines the chirality of the catalytic environment and enantioselectivity. | Use of enantiomerically pure (1R,2R)- or (1S,2S)-1,2-di(aminomethyl)cyclohexane for asymmetric reactions. |

| Conformational Rigidity | Provides a well-defined and predictable chiral pocket, enhancing stereocontrol. | Introduction of cyclic structures or bulky groups to lock the conformation of the cyclohexane (B81311) ring. researchgate.net |

| Substituents on Amine Groups | Modulate steric hindrance and electronic properties, affecting both activity and selectivity. | Varying alkyl or aryl groups on the nitrogen atoms to tune the catalyst's performance for a specific substrate. |

| Metal Center | The electronic configuration and coordination geometry of the metal are central to catalytic activity. | Ruthenium is commonly used for hydrogenation reactions, while other metals can be employed for different transformations. |

| Ancillary Ligands | Fine-tune the electronic and steric environment of the metal center. | Diphosphine ligands like BINAP are often used in conjunction with 1,2-diamines in Ru-based catalysts. acs.org |

By systematically varying these structural parameters and studying the resulting effects on catalytic activity and selectivity, it is possible to develop optimized catalysts based on 1,2-di(aminomethyl)cyclohexane for a wide range of chemical transformations.

Applications of 1,2 Di Aminomethyl Cyclohexane in Catalysis

Asymmetric Catalysis Mediated by Chiral 1,2-Di(aminomethyl)cyclohexane Ligands

Chiral ligands derived from 1,2-di(aminomethyl)cyclohexane have been successfully employed in a variety of metal-catalyzed asymmetric transformations. The predictable stereochemistry of the cyclohexane (B81311) ring provides a robust platform for creating a well-defined chiral pocket around the active catalytic center, which is crucial for achieving high levels of enantioselectivity.

One of the most effective applications of 1,2-di(aminomethyl)cyclohexane derivatives is in the field of asymmetric hydrogenation. Specifically, diphosphine ligands synthesized from this backbone have proven to be highly effective. Ruthenium(II) complexes of the type trans-[RuCl2{(S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane}(diamine)] serve as powerful precatalysts for the hydrogenation of a wide array of aryl and heteroaryl ketones.

These catalysts have demonstrated high activity and enantioselectivity, often exceeding the performance of analogous systems based on the well-known BINAP ligand. The combination of the chiral diphosphine derived from (S,S)-1,2-di(aminomethyl)cyclohexane and a chiral diamine like (S,S)-DPEN creates a highly effective catalytic system for reducing ketones to their corresponding chiral alcohols with excellent enantiomeric excesses (ee).

Table 1: Asymmetric Hydrogenation of Ketones with a Ruthenium/(S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane Catalyst

| Substrate (Ketone) | Product (Alcohol) | Enantiomeric Excess (ee) |

|---|---|---|

| Aryl Ketones | Chiral Aryl Alcohols | >95% |

| Heteroaryl Ketones | Chiral Heteroaryl Alcohols | High |

| α,β-Unsaturated Ketones | Chiral Allylic Alcohols | High |

This table presents generalized findings on the performance of the catalyst system in hydrogenating various classes of ketones.

While the parent compound, 1,2-diaminocyclohexane, is extensively used to create ligands and organocatalysts for asymmetric C-C bond-forming reactions like Michael and Aldol additions, the application of ligands derived specifically from 1,2-di(aminomethyl)cyclohexane in this context is not as widely documented in the surveyed scientific literature.

Asymmetric reductive amination is a powerful method for synthesizing chiral amines. Although 1,2-di(aminomethyl)cyclohexane can be used as a starting material in reductive amination processes to produce other compounds, its use as a controlling chiral ligand in the catalytic asymmetric reductive amination of ketones to form chiral primary amines is not a prominent application found in current research literature.

Ligands based on the 1,2-diaminocyclohexane scaffold are famous for their role in landmark asymmetric reactions, such as the Jacobsen-Katsuki epoxidation. However, the direct use of chiral ligands derived from 1,2-di(aminomethyl)cyclohexane for asymmetric epoxidation or cyclopropanation reactions has not been extensively reported.

Mechanistic Investigations of 1,2-Di(aminomethyl)cyclohexane-Catalyzed Reactions

Understanding the mechanism of catalysis is key to optimizing reaction conditions and designing more effective ligands. Studies into reactions catalyzed by complexes of 1,2-di(aminomethyl)cyclohexane derivatives have provided valuable insights into how chirality is transferred from the ligand to the product.

The stereochemistry of the ligand backbone plays a critical role in determining the outcome of an asymmetric reaction. For ligands such as 1,2-bis((diphenylphosphino)methyl)cyclohexane used in ruthenium-catalyzed hydrogenation, interesting mechanistic features have been observed.

Research has shown that precatalysts based on this ligand can slowly isomerize in solution. For instance, a complex with a trans arrangement of chloride ligands can convert to the thermodynamically more stable cis isomer. Despite this isomerization, a crucial finding is that catalysts generated from both the cis and trans precatalysts ultimately afford similar high levels of enantioselectivity in the hydrogenation of ketones. This suggests that the active catalytic species may adopt a common structure or that both isomeric forms lead to catalytic cycles with comparable stereochemical control, highlighting the robustness of the chiral information embedded in the (S,S)-1,2-di(aminomethyl)cyclohexane backbone.

Catalytic Cycle Elucidation and Rate-Determining Steps

The catalytic cycle of transition metal complexes incorporating 1,2-di(aminomethyl)cyclohexane and other 1,2-diamine ligands, particularly in the context of asymmetric hydrogenation of ketones, has been a subject of detailed mechanistic investigation. A prominent example is the class of ruthenium(II) catalysts bearing a diphosphine and a 1,2-diamine ligand, often referred to as Noyori-type catalysts.

The widely accepted mechanism for these catalysts is a nonclassical metal-ligand bifunctional mechanism. researchgate.netacs.org This mechanism does not involve the direct coordination of the substrate to the metal center. Instead, the reaction is proposed to occur in the outer coordination sphere of an 18-electron ruthenium dihydride complex. researchgate.netacs.org The key steps in the catalytic cycle are as follows:

Hydrogen Activation: The catalytic cycle is initiated by the heterolytic cleavage of molecular hydrogen (H₂). This process is facilitated by the ruthenium complex and often assisted by a base, leading to the formation of a reactive ruthenium hydride intermediate. acs.org

Transition State Formation: The crucial step for the asymmetric induction is the transfer of a hydride from the ruthenium center and a proton from one of the amine groups of the 1,2-diamine ligand to the carbonyl group of the substrate. This transfer is believed to occur simultaneously through a six-membered pericyclic transition state. researchgate.netacs.org The chirality of the 1,2-diamine ligand dictates the facial selectivity of the hydride transfer, thus determining the stereochemistry of the resulting alcohol product.

Product Release and Catalyst Regeneration: After the hydrogen transfer, the resulting alcohol product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

The N-H group of the diamine ligand plays a pivotal role in this mechanism, acting as a proton donor and stabilizing the transition state. researchgate.netacs.org

Kinetic studies have revealed that the rate-determining step can vary depending on the reaction conditions, particularly the presence or absence of a base. acs.org In the absence of a base, the reaction rate can be independent of the hydrogen pressure, suggesting that hydrogen activation is not the rate-limiting step. acs.org However, in the presence of a base, the reaction is significantly accelerated, and the rate can become dependent on the hydrogen pressure. acs.org This indicates that under basic conditions, the formation of the active ruthenium hydride species can become the rate-determining step. The complex interplay between the catalyst, substrate, hydrogen, and base concentrations highlights the dual mechanisms that can be in operation. acs.org

Heterogenization and Immobilization of 1,2-Di(aminomethyl)cyclohexane Catalysts

Supported Catalysts for Enhanced Recyclability

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture for reuse, which is crucial for the economic and environmental sustainability of chemical processes. To address this, catalysts containing 1,2-di(aminomethyl)cyclohexane can be heterogenized by immobilizing them onto solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation and recyclability. mdpi.comrsc.org

Various materials can be employed as supports, including porous materials like carbon nanomaterials, zeolites, mesoporous silicas, and metal-organic frameworks (MOFs). mdpi.com The choice of support can influence the catalytic performance by affecting the accessibility of active sites and the stability of the immobilized catalyst.

The immobilization can be achieved through several strategies:

Covalent Attachment: The 1,2-di(aminomethyl)cyclohexane ligand or its metal complex can be chemically bonded to a functionalized support.

Adsorption: The catalyst can be physically adsorbed onto the surface of the support material.

Encapsulation: The catalyst can be entrapped within the pores of a porous support. mdpi.com

Successful immobilization prevents the leaching of the catalyst into the product stream and allows for its recovery through simple filtration. For instance, iron complexes supported on carbon materials have been shown to be reusable for multiple catalytic cycles in cyclohexane oxidation. mdpi.com Similarly, a polyoxometalate-based hybrid catalyst demonstrated high activity and could be conveniently separated and reused without a significant loss of performance. rsc.org The stability and reusability of these supported catalysts are key metrics for their practical application.

| Support Material | Catalyst Type | Application | Recyclability | Reference |

| Carbon Nanotubes | Iron Complex | Cyclohexane Oxidation | Up to 5 cycles with 96% activity retention | mdpi.com |

| Zeolite Y | Iron Complex | Cyclohexane Oxidation | Multiple cycles | mdpi.com |

| Polyoxometalate Hybrid | Ionic Liquid/Polyoxometalate | Cyclohexane Oxidation | Reusable with no significant decrease in activity | rsc.org |

| Magnetic Microparticles | Amine Oxidase | Biocatalysis | Up to 8 cycles with ~90% conversion | unicatt.it |

| NH2-MIL-53(Al) (MOF) | Lipase | Biocatalysis | High retention of enzyme | mdpi.com |

Applications in Flow Chemistry and Continuous Processes

The use of immobilized 1,2-di(aminomethyl)cyclohexane catalysts is particularly advantageous in continuous flow chemistry. goflow.at In a flow process, the reaction mixture is continuously passed through a reactor containing the immobilized catalyst, often packed in a column. goflow.at This setup offers several benefits over traditional batch processes:

Enhanced Mass and Heat Transfer: The high surface-area-to-volume ratio in microreactors leads to more efficient mixing and temperature control. goflow.at

Improved Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions. tue.nl

Ease of Automation and Scale-up: Flow processes can be readily automated and scaled up by extending the operation time or by numbering up the reactors. mdpi.com

Simplified Product Purification: The catalyst remains in the reactor, eliminating the need for a separate catalyst removal step from the product stream. goflow.at

Heterogeneous catalysts are well-suited for flow applications as they can be packed into a fixed-bed reactor. uni-goettingen.de This configuration allows for a continuous conversion of reactants to products with high catalyst efficiency. The combination of catalyst immobilization and flow technology represents a powerful strategy for developing more sustainable and efficient chemical manufacturing processes. For example, continuous-flow hydrogenation reactions using packed-bed reactors have demonstrated high efficiency due to the excellent gas-liquid-solid interactions. goflow.atsemanticscholar.org While specific examples detailing the use of 1,2-di(aminomethyl)cyclohexane catalysts in flow systems are not abundant in the provided literature, the general principles of flow chemistry are directly applicable and offer significant potential for catalysts of this type.

Catalyst Design Principles for Optimizing 1,2-Di(aminomethyl)cyclohexane Activity and Selectivity

The design of highly active and selective catalysts based on the 1,2-di(aminomethyl)cyclohexane scaffold is guided by several key principles that relate the structure of the ligand and the resulting metal complex to its catalytic performance.

Materials Science Applications Involving 1,2 Di Aminomethyl Cyclohexane

Polymer Synthesis Utilizing 1,2-Di(aminomethyl)cyclohexane as a Monomer or Crosslinker

The presence of two primary amine groups allows 1,2-di(aminomethyl)cyclohexane to act as a difunctional monomer in step-growth polymerization or as a crosslinking agent to form network polymers. The cyclohexane (B81311) ring imparts notable properties to the resulting materials, including enhanced thermal stability, mechanical strength, and chemical resistance.

1,2-Di(aminomethyl)cyclohexane can serve as a monomer for the synthesis of polyamides and polyureas through polycondensation reactions.

Polyamides: When reacted with dicarboxylic acids or their derivatives (like diacyl chlorides), 1,2-di(aminomethyl)cyclohexane undergoes a condensation reaction to form amide linkages, resulting in a polyamide. The general reaction involves the nucleophilic attack of the amine group on the carbonyl carbon of the carboxylic acid derivative, eliminating a small molecule such as water or hydrogen chloride. The rigid cyclohexane unit in the polymer backbone can lead to polyamides with high glass transition temperatures (Tg) and good mechanical properties. While specific research on polyamides from 1,2-di(aminomethyl)cyclohexane is not extensively detailed in publicly available literature, the principles of polyamide synthesis are well-established. nih.gov The properties of these polymers can be tailored by selecting either the cis- or trans-isomer of the diamine, which affects chain packing and crystallinity.

Polyureas: The reaction of 1,2-di(aminomethyl)cyclohexane with diisocyanates yields polyureas. wikipedia.org This polyaddition reaction is typically rapid and involves the addition of the amine groups across the N=C double bonds of the isocyanate groups to form urea (B33335) linkages. The resulting polyureas often exhibit excellent tensile strength, tear resistance, and elasticity. The cycloaliphatic nature of the diamine contributes to the light stability and resistance to yellowing in the final product, a desirable trait for coatings and elastomers. The closely related compound 1,2-diaminocyclohexane is also utilized as a chain extender in polyurethane synthesis. invista.com

As a diamine, 1,2-di(aminomethyl)cyclohexane is an effective curing agent (hardener) for epoxy resins, creating highly crosslinked, durable network polymers. pcimag.com The curing process involves the ring-opening reaction of the epoxide groups of the resin by the primary amine groups of the curing agent. Each primary amine group has two active hydrogens, allowing each molecule of 1,2-di(aminomethyl)cyclohexane to react with up to four epoxide groups. This reaction forms a rigid, three-dimensional thermoset network.

Cycloaliphatic diamines like 1,2-diaminocyclohexane (DACH) are widely used for epoxy coatings that require low color, good color stability, and good resistance to amine blush—a surface defect that can occur in humid conditions. pcimag.com The bulky cyclohexane ring contributes to the high hardness and good mechanical properties of the cured resin. pcimag.com While 1,2-di(aminomethyl)cyclohexane has aminomethyl groups instead of amines directly on the ring like DACH, it functions similarly as a cycloaliphatic amine curing agent. google.comthreebond.co.jp

| Property | 1,2-Diaminocyclohexane (DACH) | Isophorone Diamine (IPD) | Bis(p-aminocyclohexyl)methane (PACM) | 1,3-Bis(aminomethyl)cyclohexane (1,3-BAC) |

|---|---|---|---|---|

| Reactivity | High | Medium | Medium | High |

| Hardness Development | Fast | Medium | Medium | Fast |

| Color / Stability | Good | Excellent | Good | Excellent |

| Blush Resistance | Fair | Good | Good | Excellent |

Supramolecular Chemistry and Self-Assembly with 1,2-Di(aminomethyl)cyclohexane

The defined stereochemistry and hydrogen-bonding capabilities of 1,2-di(aminomethyl)cyclohexane make it a compelling component for designing ordered supramolecular structures.

The two primary amine groups in 1,2-di(aminomethyl)cyclohexane are effective hydrogen bond donors. This allows the molecule to participate in self-assembly processes, forming predictable, ordered structures held together by non-covalent interactions. The spatial orientation of the two aminomethyl groups, dictated by whether the molecule is the cis or trans isomer, is crucial in determining the geometry of the resulting supramolecular architecture.

Research on related structures has shown that trans-1,2-diaminocyclohexane derivatives can form one-dimensional supramolecular chains through N-H···Br hydrogen bonds. nih.gov In these structures, the cyclohexane ring acts as a rigid scaffold, pre-organizing the hydrogen bond donor sites for predictable chain formation. nih.gov Similar principles apply to 1,2-di(aminomethyl)cyclohexane, where it can form discrete dimers, one-dimensional chains, or two-dimensional sheets depending on the choice of hydrogen bond acceptors and the stereochemistry of the cyclohexane ring. nih.govresearchgate.net Theoretical studies on other cyclohexane derivatives confirm that the formation of extensive hydrogen-bonded networks is a key factor in the stability of their crystal structures. usp.br

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov While specific MOFs utilizing 1,2-di(aminomethyl)cyclohexane as the primary linker are not prominently reported, its structure makes it a suitable candidate for this role.

Development of Functional Materials and Sensing Systems

The incorporation of 1,2-di(aminomethyl)cyclohexane into more complex molecules or materials can impart specific functions, leading to applications in medicine and chemical sensing.

A notable example is the use of functionalized 1,2-bis(aminomethyl)cyclohexane as a carrier ligand in the design of novel platinum(II) complexes with cytotoxic activity. nih.gov In a study, a series of these platinum complexes were synthesized and evaluated for their ability to inhibit the growth of human carcinoma cell lines. The results indicated that these complexes could overcome cisplatin (B142131) resistance in certain cancer cells, demonstrating their potential as anticancer agents. nih.gov The 1,2-di(aminomethyl)cyclohexane ligand serves as a stable scaffold for the platinum center, influencing the compound's interaction with biological targets like DNA. nih.gov

| Complex | A2780 Cell Line | A2780cisR Cell Line (Cisplatin-Resistant) |

|---|---|---|

| Complex 1 | Data not specified in abstract | Data not specified in abstract |

| Complex 2 | Data not specified in abstract | Data not specified in abstract |

| Note: The study abstract states most complexes showed a very low resistance factor, up to 16 times lower than that of cisplatin, indicating their ability to overcome cisplatin resistance. Specific IC50 values were not provided in the abstract. |

Furthermore, the amine groups of 1,2-di(aminomethyl)cyclohexane can serve as binding sites for chemical sensing applications. These groups can interact with various analytes (e.g., metal ions, anions, or small organic molecules) through coordination or hydrogen bonding. When this molecule is integrated into a larger system, such as a polymer or a surface, this binding event can be designed to produce a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). The rigid cyclohexane backbone provides a well-defined structure for orienting these binding sites, which can enhance the selectivity and sensitivity of the sensor.

Theoretical and Computational Studies of 1,2 Di Aminomethyl Cyclohexane and Its Complexes

Quantum Chemical Calculations on 1,2-Di(aminomethyl)cyclohexane

Quantum chemical calculations are employed to model the electronic behavior and geometric properties of molecules with high accuracy. For 1,2-di(aminomethyl)cyclohexane, these methods are crucial for understanding its fundamental characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgekb.eg It is based on the Hohenberg-Kohn theorems, which state that the total energy of a system is a unique functional of its electron density. nih.gov DFT calculations allow for the prediction of various molecular properties, including orbital energies, charge distribution, and bond characteristics, at a reasonable computational cost. arxiv.org

In the context of 1,2-di(aminomethyl)cyclohexane and its derivatives, DFT is used to analyze how the electronic properties influence its function as a ligand in metal complexes. For instance, DFT calculations have been performed on related 1,2-disubstituted cyclohexane (B81311) systems, such as 1,2-dimethyl cyclohexane, to study their dehydrogenation mechanisms on catalyst surfaces like palladium (Pd) and platinum (Pt). researchgate.net These studies calculate reaction energy profiles and identify rate-determining steps, revealing how the electronic interactions between the cyclohexane derivative and the metal surface dictate catalytic activity. researchgate.net Such insights are transferable to understanding how 1,2-di(aminomethyl)cyclohexane would interact with catalytic metal centers, where the nitrogen atoms' lone pairs play a significant role in coordination.

The choice of functional and basis set is a critical aspect of DFT calculations, as it significantly affects the accuracy of the results. nih.gov Common functionals like B3LYP are often employed to investigate the mechanisms of reactions involving cyclohexane derivatives. researchgate.net

Table 1: Key Electronic Properties Computable via DFT

| Property | Description | Relevance to 1,2-Di(aminomethyl)cyclohexane |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates chemical reactivity and the energy required for electronic excitation. |

| Electron Density | The probability of finding an electron at a particular point in space. | Reveals areas of high or low electron density, such as the lone pairs on nitrogen atoms. |

| Mulliken Charge | A method for estimating partial atomic charges. | Helps understand the polarity of bonds and potential sites for electrostatic interactions. |

| Molecular Orbitals | Mathematical functions describing the wave-like behavior of an electron in a molecule. | Visualizes the distribution of electrons and identifies orbitals involved in bonding. |

The cyclohexane ring is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. wikipedia.org For substituted cyclohexanes like 1,2-di(aminomethyl)cyclohexane, the substituents can exist in either axial or equatorial positions, leading to different stereoisomers and conformers. libretexts.org The relative stability of these conformers is determined by steric interactions, particularly 1,3-diaxial interactions, which create steric strain. wikipedia.orglibretexts.org

Computational methods are essential for mapping the potential energy surface and identifying the most stable conformations. The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. wikipedia.org For cis- and trans-1,2-disubstituted isomers, the interplay of steric effects determines the equilibrium populations of different chair conformations. libretexts.org

Molecular Dynamics Simulations of 1,2-Di(aminomethyl)cyclohexane Interactions

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into dynamic processes like ligand binding and the influence of the surrounding environment.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the receptor or substrate) to form a stable complex. sciepub.comdergipark.org.tr This method is crucial in drug design and materials science for screening potential binding candidates and understanding interaction mechanisms. The process involves two main stages: generating various binding poses and then "scoring" them to estimate the binding affinity. nih.gov

Derivatives of 1,2-di(aminomethyl)cyclohexane are widely used as chiral ligands in asymmetric catalysis and as building blocks for pharmacologically active molecules. Docking studies can elucidate how these ligands interact with protein binding sites or other substrates. The binding affinity, often expressed in kcal/mol, quantifies the strength of the interaction. For example, studies on various ligands have shown binding affinities ranging from -3.2 to -18.5 kcal/mol, with more negative values indicating stronger binding. dergipark.org.tr These interactions are governed by forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions. sciepub.com

The solvent environment can significantly influence the conformation and reactivity of a molecule. spcmc.ac.in MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules in the simulation box. kaist.ac.kr The polarity of the solvent can alter the relative stability of different conformers. For example, studies on trans-1,2-dimethoxycyclohexane have shown that the preference for the diequatorial conformer increases with solvent polarity. researchgate.net

In a study of the structural dynamics of 1,2-diiodoethane in different solvents, it was found that the reaction pathways and intermediate lifetimes were highly dependent on solvent polarity. kaist.ac.kr In the non-polar solvent cyclohexane, the reaction proceeded through branched pathways, whereas in polar methanol, only a single pathway was observed. kaist.ac.kr This highlights how the solvent can mediate reaction dynamics. For 1,2-di(aminomethyl)cyclohexane, polar solvents would be expected to form hydrogen bonds with the amino groups, potentially influencing the conformational equilibrium of the cyclohexane ring and the availability of the nitrogen lone pairs for coordination or reaction.

Computational Design of Novel 1,2-Di(aminomethyl)cyclohexane-Derived Catalysts

The computational design of catalysts is a rapidly advancing field that aims to move beyond trial-and-error experimentation by using theoretical calculations to predict and design new, more efficient catalysts. nih.govsciopen.comrsc.org 1,2-Di(aminomethyl)cyclohexane is a valuable scaffold for chiral ligands used in asymmetric catalysis, and computational methods can accelerate the design of novel catalysts derived from it.

The process typically involves:

Scaffold Selection: Starting with the known 1,2-di(aminomethyl)cyclohexane structure.

In Silico Modification: Computationally introducing various functional groups to the aminomethyl substituents.

Performance Prediction: Using quantum chemical methods (like DFT) to model the entire catalytic cycle with the newly designed ligand. This allows for the calculation of reaction barriers and turnover frequencies.

Descriptor-Based Screening: Identifying key molecular properties (descriptors) that correlate with catalytic performance. This enables high-throughput virtual screening of many potential ligand modifications to identify the most promising candidates for experimental synthesis. sciopen.com

For example, DFT calculations can be used to modulate the electronic properties of a metal center by changing the substituents on the 1,2-di(aminomethyl)cyclohexane ligand. This can optimize the binding of reactants and lower the activation energy of the desired reaction pathway. mdpi.com By understanding the structure-activity relationship at a molecular level, researchers can rationally design next-generation catalysts with enhanced activity and selectivity.

Prediction of Spectroscopic Signatures and Reaction Mechanisms

Computational methods, particularly DFT, have become a cornerstone in the prediction of spectroscopic properties for coordination compounds. These theoretical approaches allow for the calculation of various spectroscopic parameters, which can be compared with experimental data to confirm structures, understand electronic transitions, and probe the nature of metal-ligand bonding. Furthermore, computational modeling is invaluable for mapping out reaction pathways, identifying transition states, and determining the energetics of chemical transformations, thereby providing a detailed picture of reaction mechanisms.

Prediction of Spectroscopic Signatures

The spectroscopic characteristics of 1,2-di(aminomethyl)cyclohexane and its metallic complexes can be theoretically predicted with a significant degree of accuracy. These predictions are vital for interpreting experimental spectra and understanding the electronic and structural properties of these compounds.

Vibrational Spectroscopy (IR): DFT calculations can predict the infrared (IR) vibrational frequencies of 1,2-di(aminomethyl)cyclohexane and its complexes. By calculating the harmonic frequencies, a theoretical IR spectrum can be generated. These calculated spectra can aid in the assignment of experimental IR bands to specific vibrational modes, such as N-H stretches, C-H stretches, and metal-ligand vibrations. For instance, a theoretical study on a Ni(II) complex with a Schiff base ligand derived from 1,2-diaminocyclohexane demonstrated the use of DFT to calculate and assign vibrational frequencies. The calculated values for C=N and C-O stretching vibrations were compared with experimental data to confirm the coordination of the ligand to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a powerful tool for predicting the ¹H and ¹³C NMR chemical shifts of molecules. nih.gov For complexes of 1,2-di(aminomethyl)cyclohexane, these calculations can predict the chemical shifts of the protons and carbons in the cyclohexane ring and the aminomethyl groups. The predicted shifts are sensitive to the conformation of the ligand and the nature of the metal ion, providing valuable information for structural elucidation. While specific data for 1,2-di(aminomethyl)cyclohexane complexes is not extensively published, the methodology is well-established for a wide range of organic and inorganic compounds. nih.govrsc.org

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. For transition metal complexes of 1,2-di(aminomethyl)cyclohexane, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These calculations help in assigning the observed absorption bands to specific electronic transitions, such as d-d transitions centered on the metal or charge-transfer transitions between the metal and the ligand. A theoretical investigation of a cyclohexane-1,2-diamine-oxalate-platinum complex utilized TD-DFT to calculate its excitation energies, showing that the complex absorbs in the UV region. scispace.com

Illustrative Predicted Spectroscopic Data

While comprehensive computational data specifically for 1,2-di(aminomethyl)cyclohexane complexes is limited in publicly accessible literature, the following table illustrates the type of data that can be generated through DFT and TD-DFT calculations for a hypothetical transition metal complex, [M(1,2-di(aminomethyl)cyclohexane)Cl₂].

| Spectroscopic Technique | Predicted Parameter | Illustrative Value | Assignment |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | ~3300 | ν(N-H) stretch |

| ~2950 | ν(C-H) stretch | ||

| ~450 | ν(M-N) stretch | ||

| ¹³C NMR Spectroscopy | Chemical Shift (ppm) | ~50-60 | -CH₂-NH₂ |

| ~30-40 | Cyclohexane -CH₂- | ||

| ¹H NMR Spectroscopy | Chemical Shift (ppm) | ~2.5-3.5 | -CH₂-NH₂ |

| ~1.0-2.0 | Cyclohexane protons | ||

| UV-Vis Spectroscopy | λmax (nm) | ~350 | Metal-to-Ligand Charge Transfer (MLCT) |

| ~550 | d-d transition |

This is an interactive data table. Users can sort and filter the data.

Prediction of Reaction Mechanisms

Computational chemistry offers a powerful lens through which to view the intricate steps of chemical reactions. For complexes of 1,2-di(aminomethyl)cyclohexane, theoretical studies can elucidate the mechanisms of their formation and subsequent reactivity, such as ligand substitution reactions.

By mapping the potential energy surface of a reaction, computational models can identify the structures of reactants, products, intermediates, and transition states. The calculated activation energies provide insights into the reaction kinetics. For platinum complexes, which are of significant interest due to their applications in anticancer therapy, understanding reaction mechanisms is crucial. Theoretical studies on cisplatin (B142131) and its analogs have provided detailed insights into their hydrolysis and interaction with DNA. nih.gov Similar computational approaches can be applied to platinum complexes of 1,2-di(aminomethyl)cyclohexane to understand their activation and binding pathways.

For example, a computational study of a ligand substitution reaction would involve:

Geometry optimization of the reactant complex, the incoming ligand, the transition state, and the product complex.

Frequency calculations to confirm that the reactants, products, and any intermediates are energy minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

Calculation of the reaction pathway to connect the reactants, transition state, and products.

These calculations can reveal whether a reaction proceeds through an associative, dissociative, or interchange mechanism, providing a level of detail that is often difficult to obtain through experimental means alone.

Advanced Analytical Techniques in 1,2 Di Aminomethyl Cyclohexane Research

High-Resolution Spectroscopic Methodologies for Complex Characterization

Spectroscopic techniques are fundamental in elucidating the structural and electronic properties of 1,2-Di(aminomethyl)cyclohexane-based molecules. High-resolution methods are particularly crucial for distinguishing between subtle stereochemical differences and for confirming the coordination environment in metal complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds in solution. While one-dimensional (1D) NMR provides initial information, complex molecules like derivatives of 1,2-Di(aminomethyl)cyclohexane often produce crowded spectra where signals overlap. Multi-dimensional NMR techniques resolve this issue by spreading the signals across two dimensions, revealing connectivity between atoms.

Correlation Spectroscopy (COSY) is a 2D NMR experiment that identifies protons that are coupled to each other, typically through two or three bonds. In the context of a 1,2-Di(aminomethyl)cyclohexane ligand, a COSY spectrum would be essential for assigning the signals of the methylene (B1212753) groups within the cyclohexane (B81311) ring and distinguishing them from the aminomethyl protons. For example, specific cross-peaks in a COSY spectrum can confirm the connectivity between the methine protons on the cyclohexane ring and the adjacent methylene protons researchgate.net.

Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between protons and heteroatoms like carbon-13. An HSQC spectrum correlates directly bonded C-H pairs, while an HMBC spectrum reveals longer-range couplings over two or three bonds. These experiments are invaluable for unambiguously assigning the carbon skeleton of the ligand and confirming the coordination points in a metal complex.

Table 1: Illustrative 2D NMR Correlations for a 1,2-Di(aminomethyl)cyclohexane Metal Complex This table presents hypothetical data to illustrate the application of 2D NMR techniques.

| Technique | Correlated Nuclei | Information Gleaned for 1,2-Di(aminomethyl)cyclohexane Structure |

|---|---|---|

| COSY | ¹H – ¹H | Shows coupling between methine protons (CH-CH₂) and geminal protons (CH₂) within the cyclohexane ring. Establishes connectivity of the aminomethyl group protons (-CH-CH₂-N). |

| HSQC | ¹H – ¹³C (1-bond) | Assigns each carbon atom to its directly attached proton(s), differentiating between the various CH and CH₂ groups in the molecule. |

| HMBC | ¹H – ¹³C (2-3 bonds) | Confirms the overall carbon framework by showing correlations between protons and carbons that are two or three bonds away, such as from the aminomethyl protons to the cyclohexane ring carbons. |

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of compounds and complexes. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds, such as metal complexes, directly from solution mdpi.comdntb.gov.ua.

In the study of 1,2-Di(aminomethyl)cyclohexane chemistry, ESI-MS is routinely used to confirm the formation and stoichiometry of metal complexes. The technique generates ions in the gas phase, which are then separated based on their mass-to-charge ratio (m/z). For a platinum(II) complex with a 1,2-Di(aminomethyl)cyclohexane ligand, ESI-MS can detect the molecular ion of the complex, confirming its successful synthesis mdpi.com. The observed m/z value allows for the unambiguous identification of the complex in solution.

A key feature in the mass spectra of metal complexes, especially those involving elements like platinum, is the characteristic isotopic distribution pattern. Platinum has several stable isotopes, which results in a unique cluster of peaks in the mass spectrum. Comparing the experimentally observed isotopic pattern with the theoretical pattern provides definitive confirmation of the presence of the metal in the complex researchgate.net. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where ions are fragmented to reveal details about the ligand and its binding to the metal center chempap.org.

Table 2: Representative ESI-MS Data for a Hypothetical Platinum Complex Compound: [Pt(trans-1,2-di(aminomethyl)cyclohexane)Cl₂]

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Molecular Formula | C₈H₁₈Cl₂N₂Pt | Defines the elemental composition of the complex. |

| Molecular Weight | 408.23 g/mol | The theoretical mass of the neutral complex. |

| Observed Ion [M+H]⁺ | m/z 409.24 | Confirms the mass of the protonated complex in the gas phase. |

| Isotopic Pattern | Cluster of peaks centered at m/z 409 | The distinct pattern confirms the presence of platinum, matching its known isotopic abundances. |

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable in the research of 1,2-Di(aminomethyl)cyclohexane for isolating specific isomers and for assessing the purity of synthesized ligands and their complexes.

Gas Chromatography (GC) is a common technique used to analyze volatile substances. It is frequently employed to determine the purity of the 1,2-Di(aminomethyl)cyclohexane ligand itself. Commercial suppliers often specify the purity of the compound as determined by GC, which can separate the isomers from any residual starting materials or byproducts cymitquimica.com. The separation of cis and trans isomers of cyclohexane derivatives can be achieved using capillary GC with specialized stationary phases that interact differently with the geometric isomers vurup.sk.

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique used to separate components of a mixture in solution tricliniclabs.com. In the context of 1,2-Di(aminomethyl)cyclohexane, which is a chiral molecule, chiral HPLC is a critical application. Researchers have developed chiral stationary phases (CSPs) derived from related compounds like trans-1,2-diaminocyclohexane to separate enantiomers researchgate.net. This is essential for studies where stereochemistry is a key factor in the performance of a catalyst or material. HPLC is also used to verify the purity of synthesized metal complexes, ensuring that the final product is free from unreacted ligands or side products mdpi.com.

Table 3: Application of Chromatographic Techniques in 1,2-Di(aminomethyl)cyclohexane Research

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

|---|---|---|---|

| Gas Chromatography (GC) | Polysiloxane | Helium | Purity assessment of the free 1,2-Di(aminomethyl)cyclohexane ligand; separation of cis/trans isomers. |

| HPLC (Reversed-Phase) | C18 | Acetonitrile/Water | Purity assessment of metal complexes containing the ligand. |

| HPLC (Chiral) | Polymeric trans-1,2-diaminocyclohexane derivative | Hexane/Isopropanol | Separation of the enantiomers of 1,2-Di(aminomethyl)cyclohexane or its derivatives. |

Diffraction Techniques for Solid-State Structural Determination

While NMR and MS provide structural information in solution or the gas phase, diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the most definitive method for elucidating the molecular structure of crystalline compounds. This technique involves directing X-rays at a single crystal of a substance and analyzing the resulting diffraction pattern. For metal complexes of 1,2-Di(aminomethyl)cyclohexane, this analysis yields a complete structural model, including precise bond lengths, bond angles, and the coordination geometry around the metal center scirp.orgmdpi.com. It can unequivocally establish the conformation of the cyclohexane ring (e.g., chair conformation) and the stereochemical relationship (cis or trans) of the aminomethyl groups. This level of detail is crucial for understanding the structure-activity relationships of these complexes.

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. While it does not provide the atomic-level detail of single-crystal analysis, it is useful for identifying crystalline phases, determining the purity of a bulk sample, and can be used in conjunction with solid-state NMR for structural characterization researchgate.net. More advanced methods like microcrystal electron diffraction (MicroED) are also emerging as powerful tools for the structural elucidation of small organic molecules and complexes from nanocrystals that are too small for conventional X-ray analysis nih.gov.

Table 4: Representative Crystallographic Data for a Metal Complex of 1,2-Di(aminomethyl)cyclohexane This table presents hypothetical but realistic data for a crystalline complex.

| Parameter | Example Value | Structural Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | The specific symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 95° | The size and shape of the repeating unit of the crystal. |

| Metal-Nitrogen Bond Length | 2.05 Å | The precise distance between the metal center and the coordinating nitrogen atoms of the ligand. |

| N-Metal-N Bite Angle | 85° | The angle formed by the two coordinating nitrogen atoms and the metal, defining the geometry of the chelate ring. |

Future Research Directions and Emerging Opportunities for 1,2 Di Aminomethyl Cyclohexane

Integration into Advanced Catalytic Systems and Cascade Reactions

The rigid, chiral backbone of 1,2-di(aminomethyl)cyclohexane and its derivatives, particularly 1,2-diaminocyclohexane, makes it a privileged scaffold for the development of ligands in advanced catalytic systems. Future research is poised to expand its integration into increasingly complex and efficient catalytic processes, especially in the realm of asymmetric synthesis and cascade reactions.

Derivatives of trans-1,2-diaminocyclohexane are frequently used to create chiral ligands whose transition metal complexes serve as highly effective catalysts in asymmetric reactions. researchgate.net In contrast, the potential of cis-1,2-diaminocyclohexane (B74578) derivatives remains less explored, presenting a significant opportunity for designing novel catalyst scaffolds. researchgate.net Researchers have successfully designed and synthesized a library of conformationally locked cis-1,2-diamine ligands, which have been evaluated in asymmetric Henry reactions and transfer hydrogenations. researchgate.net

A notable advancement is the use of (R,R)-1,2-diaminocyclohexane-based chiral tetradentate ligands (PNNP and SNNS types) for manganese(I)-catalyzed asymmetric hydrogenation of ketones. rsc.orgnih.gov These systems have demonstrated good activity and enantioselectivity (up to 85% ee) for a range of substituted acetophenones. rsc.orgnih.gov Density Functional Theory (DFT) calculations have been instrumental in understanding the mechanism, revealing that steric repulsion between the substrate and the ligand is a key factor in determining the stereochemical outcome. rsc.orgnih.gov

The concept of cascade reactions, which combine multiple bond-forming steps in a single operation, represents a frontier in synthetic efficiency. nih.govwiley.com A metal-organic cage (MOC) featuring dual biomimetic active sites has been shown to act as a tandem catalyst for the trimerization of 1,2-diaminocyclohexane. nih.gov This complex process involves an initial dimerization catalyzed by a mononuclear zinc site, followed by a subsequent reaction catalyzed by a dinuclear zinc site to form the final trimerized product, showcasing a rare example of an enzyme-like tandem catalyst for cascade reactions. nih.gov The development of such multifunctional systems, where the 1,2-di(aminomethyl)cyclohexane framework plays a crucial role, is a key direction for future research, promising access to complex molecules from simple precursors with increased efficiency and sustainability. nih.govmdpi.com

| Catalyst System | Ligand Type | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Manganese(I) Complex | (R,R)-1,2-diaminocyclohexane-based chiral PNNP and SNNS tetradentate ligands | Asymmetric Hydrogenation of Ketones | Good activity and enantioselectivity (up to 85% ee); steric repulsion influences product formation. | rsc.orgnih.gov |

| Metal-Organic Cage (Zn20-MOC) | Ligands forming dual biomimetic zinc active sites | Cascade Trimerization of 1,2-diaminocyclohexane | Enzyme-like tandem catalysis with two distinct active sites for different reaction steps; ~71% yield. | nih.gov |

| Transition Metal Complexes | Axially chiral conformationally locked cis-1,2-diamine scaffold | Asymmetric Henry Reaction | Catalytic activity and enantioselectivity are dependent on steric and electronic variations of the ligand. | researchgate.net |

Exploration of Novel Material Applications and Smart Materials

The application of 1,2-di(aminomethyl)cyclohexane extends beyond catalysis into the realm of novel and smart materials. Its ability to act as a versatile building block or ligand facilitates the creation of polymers, metal-organic frameworks (MOFs), and functional complexes with tailored properties.

In biomedical applications, platinum(II) complexes incorporating functionalized 1,2-bis(aminomethyl)cyclohexane ligands have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. nih.gov These complexes show a remarkable ability to overcome cisplatin (B142131) resistance in ovarian cancer cells, indicating their potential as next-generation anticancer agents. nih.gov Furthermore, the active component of the drug oxaliplatin, which is based on a diaminocyclohexane-platinum (DACH-Pt) core, has been integrated into biodegradable, amphiphilic copolymers. nih.gov These copolymers self-assemble into micelles that exhibit acid-responsive drug release, a characteristic of "smart" materials designed for targeted drug delivery in the acidic microenvironment of tumors. nih.gov

Metal-organic frameworks (MOFs) are a class of porous crystalline materials with vast potential in gas storage, separation, and catalysis. nih.govfrontiersin.org The use of aliphatic linkers like those derived from the cyclohexane (B81311) backbone is less explored than aromatic counterparts but offers unique structural possibilities. nih.gov While direct synthesis of MOFs from 1,2-di(aminomethyl)cyclohexane is an emerging area, the principles of using related cyclohexane-based linkers demonstrate the potential for creating robust frameworks. nih.gov The development of MOFs incorporating the chiral and functionalizable 1,2-di(aminomethyl)cyclohexane scaffold could lead to materials with enantioselective recognition or catalytic capabilities.

Another innovative application is in the field of chemical hydrogen storage. A bis-BN isostere of cyclohexane, which can be conceptually related to diamine-borane chemistry, has been synthesized and shown to be a remarkably stable material for storing hydrogen. acs.org It has a storage capacity of 4.7 wt% and can be catalytically activated to release pure hydrogen at room temperature, highlighting the potential for cyclohexane-based scaffolds in materials for clean energy applications. acs.org

| Material Type | Role of Cyclohexane Derivative | Application | Key Feature | Reference |

|---|---|---|---|---|

| Platinum(II) Complexes | Carrier ligand for the platinum center | Anticancer Agents | Ability to overcome cisplatin resistance in cancer cells. | nih.gov |

| Polymeric Micelles | Forms the core (DACH-Pt) of a drug-polymer complex | Drug Delivery | Self-assembles into micelles with acid-responsive drug release kinetics. | nih.gov |

| Bis-BN Cyclohexane | Structural scaffold for amine-borane adduct | Chemical Hydrogen Storage | Thermally stable up to 150°C; releases 4.7 wt% H2 with a catalyst. | acs.org |

Harnessing 1,2-Di(aminomethyl)cyclohexane in Bio-Inspired Catalysis

Bio-inspired catalysis seeks to emulate the high efficiency and selectivity of natural enzymes using synthetic small-molecule catalysts. rsc.orgethz.ch The structural features of 1,2-di(aminomethyl)cyclohexane make it an excellent component for designing catalysts that mimic enzymatic functions.

A prime example is the development of a metal-organic cage that catalyzes the cascade trimerization of 1,2-diaminocyclohexane. nih.gov This system was explicitly designed with dual biomimetic active sites, mimicking the multi-component catalytic machinery found in enzymes. nih.gov The spatial arrangement of different catalytic centers within a single molecular framework allows for sequential reactions to occur with high efficiency, a hallmark of enzymatic catalysis. nih.gov

Furthermore, research into chiral diamine catalysts for asymmetric reactions in water draws inspiration from enzymatic processes that occur in aqueous environments. chemrxiv.org A pluripotent chiral diamine ligand has been developed that shows excellent reactivity and enantioselectivity for several reactions in both organic and green solvents, including water. chemrxiv.org This work represents a step towards developing catalysts that combine the broad applicability of traditional organometallic catalysts with the eco-friendly operational conditions of enzymes. chemrxiv.orgrsc.org Computational modeling of these systems helps to understand how the catalyst can create a hydrophobic pocket, similar to an enzyme's active site, to facilitate the reaction in water. rsc.org

The development of synthetic methods inspired by biological transformations, such as the 1,2-amino migration catalyzed by certain enzymes, is another promising avenue. nih.govbeilstein-journals.org Recently, a biomimetic 1,2-amino migration was achieved using photoredox catalysis, demonstrating how concepts from biocatalysis can be translated into powerful new synthetic methodologies. nih.gov Future work will likely focus on incorporating the 1,2-di(aminomethyl)cyclohexane scaffold into catalysts designed to perform other complex, enzyme-inspired transformations.

Sustainable Synthesis and Application Development for 1,2-Di(aminomethyl)cyclohexane

The principles of green chemistry are increasingly guiding the development of chemical processes, emphasizing the need for sustainable synthesis routes and environmentally benign applications. For 1,2-di(aminomethyl)cyclohexane, future research will focus on both its production and its use in sustainable technologies.

Industrially, 1,2-di(aminomethyl)cyclohexane can be produced via the catalytic hydrogenation of the corresponding xylylenediamine. google.com Patented processes describe methods to achieve high yields under relatively mild conditions by using specific catalysts, such as ruthenium, and solvents like alkylamines. google.com Further research into using more earth-abundant metal catalysts, optimizing reaction conditions to reduce energy consumption, and utilizing bio-based starting materials could enhance the sustainability of its production. nih.gov Another patented approach involves a cyanation step starting from cyanocyclohexane-1-carboxylic acid, aiming to improve efficiency and reduce by-products. nih.govgoogle.com

In terms of applications, the development of catalysts based on 1,2-di(aminomethyl)cyclohexane that operate in water or other green solvents is a significant area of focus. chemrxiv.org As mentioned, chiral diamine catalysts have been designed for efficient asymmetric catalysis in water, reducing the reliance on volatile organic compounds. chemrxiv.orgrsc.org This approach not only minimizes chemical waste but also aligns with the principles of creating safer and more economical chemical processes. rsc.org The continued design of robust, recyclable catalysts based on this framework is a key objective for sustainable application development.

Computational Advancements for Predictive Design and Discovery

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing new catalysts and materials. For systems involving 1,2-di(aminomethyl)cyclohexane, computational advancements offer a pathway to accelerate discovery and optimize performance.

Density Functional Theory (DFT) calculations have already proven valuable in elucidating the mechanisms of catalysts derived from 1,2-diaminocyclohexane. nih.gov For instance, DFT studies on manganese-catalyzed asymmetric hydrogenation revealed that steric repulsion between the substrate and the ligand dictates the formation of the major enantiomer, providing crucial insights for rational ligand design. nih.gov Similarly, computational studies have helped to map the plausible reaction pathways for biomimetic asymmetric addition reactions, identifying the rate-limiting and enantio-controlling steps. chemrxiv.org

Looking forward, the integration of machine learning and artificial intelligence with quantum mechanical calculations holds the potential to rapidly screen virtual libraries of 1,2-di(aminomethyl)cyclohexane-based ligands. This approach can predict catalytic activity, selectivity, and material properties, thereby guiding experimental efforts toward the most promising candidates. Advanced simulations, such as Quantum Mechanics/Molecular Mechanics (QM/MM), can model complex catalyst-substrate interactions with high accuracy, as demonstrated in studies of complex bio-inorganic systems. rsc.org Applying these predictive tools will be crucial for designing next-generation catalysts for challenging transformations and for discovering novel materials with precisely engineered functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.